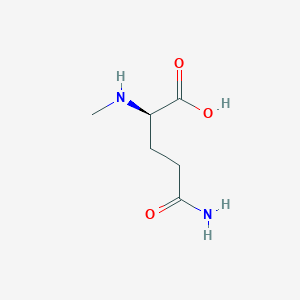

H-N-Me-D-Gln-OH

Description

H-N-Me-D-Gln-OH is an N-methylated derivative of D-glutamine, a non-proteinogenic amino acid. The compound features a methyl group substituted on the α-amino nitrogen of the D-glutamine backbone. This modification confers unique physicochemical properties, such as enhanced metabolic stability and resistance to proteolytic degradation, making it valuable in peptide synthesis and drug design. While specific data for this compound are scarce in the provided evidence, its structural analogs (e.g., N-methyl-D-alanine and N-methyl-D-valine) suggest applications in modulating peptide conformation and bioavailability .

Properties

CAS No. |

63077-66-7 |

|---|---|

Molecular Formula |

C6H12N2O3 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

(2R)-5-amino-2-(methylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C6H12N2O3/c1-8-4(6(10)11)2-3-5(7)9/h4,8H,2-3H2,1H3,(H2,7,9)(H,10,11)/t4-/m1/s1 |

InChI Key |

KSZFSNZOGAXEGH-SCSAIBSYSA-N |

Isomeric SMILES |

CN[C@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

CNC(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-N-Me-D-Gln-OH can be achieved through several methods. One common approach involves the Michael addition reactions of a nickel (II) complex of a chiral glycine-Schiff base. This method allows for the selective formation of the desired chiral center . Another method involves the use of solvent-assisted ligand incorporation, which has been shown to be effective in the synthesis of chiral fluorescent zirconium-based metal-organic framework materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

H-N-Me-D-Gln-OH undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-methyl-D-glutamic acid, while reduction can yield N-methyl-D-glutamine derivatives with altered functional groups.

Scientific Research Applications

Cancer Treatment

N-Methyl-D-Glutamine has been investigated for its role in modulating glutamine metabolism in cancer cells. Research indicates that glutamine is essential for tumor growth and survival, making it a target for cancer therapies.

- Case Study: Hepatocellular Carcinoma (HCC)

A study demonstrated that the modulation of glutamine metabolism by microRNA-122 can influence the growth of HCC cells. The expression of glutaminase, a key enzyme in glutamine metabolism, was found to be negatively correlated with miR-122 levels, suggesting that manipulating glutamine pathways could provide therapeutic benefits in HCC .

Immune Modulation

N-Methyl-D-Glutamine has shown promise in enhancing immune responses. Its role as a substrate for immune cells can potentially improve their function during stress conditions or infections.

- Case Study: Glutamine Supplementation

A review highlighted that glutamine supplementation could enhance immune function in critically ill patients and children, suggesting that N-Methyl-D-Glutamine may similarly support immune health during metabolic stress .

Glutamine Metabolism

N-Methyl-D-Glutamine influences various metabolic pathways, particularly those involving nitrogen metabolism.

- Mechanism of Action

It is known to affect the activity of transporters like SLC1A5, which is responsible for glutamine uptake in cells. Inhibition of SLC1A5 has been linked to reduced tumor growth and altered metabolic profiles in cancer cells .

Neuroprotection

Research suggests that N-Methyl-D-Glutamine may play a role in neuroprotection by modulating excitatory neurotransmission and reducing neurotoxic effects associated with glutamate.

- Case Study: Neurodegenerative Diseases

Studies have indicated that alterations in glutamate metabolism are implicated in neurodegenerative diseases such as Alzheimer's. N-Methyl-D-Glutamine's modulation of this pathway may offer protective effects against neuronal damage .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of H-N-Me-D-Gln-OH involves its interaction with specific molecular targets and pathways. For example, in the context of peptide-based drug development, it can bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological processes . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares H-N-Me-D-Gln-OH with structurally related N-methyl-D-amino acids and glutamine derivatives:

Key Observations :

- N-Methylation : Reduces hydrogen-bonding capacity, enhancing membrane permeability and proteolytic resistance compared to unmethylated analogs .

- D-Configuration: Unlike L-amino acids, D-forms are less common in nature but are used to stabilize peptides against enzymatic degradation .

- Solubility : Hydrochloride salts (e.g., H-N-Me-D-Ala-OH·HCl) exhibit higher aqueous solubility due to ionic character, whereas neutral forms (e.g., this compound) may require organic solvents .

Biological Activity

H-N-Methyl-D-Glutamine (H-N-Me-D-Gln-OH) is a synthetic derivative of the naturally occurring amino acid D-glutamine. This compound has garnered attention in biochemical research due to its structural resemblance to glutamate, which is critical in neurotransmission and various metabolic processes. The methylation of the nitrogen atom in the amide group alters its biological activity, making it a subject of interest in several studies.

Chemical Structure and Properties

This compound features a methyl group attached to the nitrogen atom of the amide functional group. This modification impacts its solubility, reactivity, and interactions with biological targets. The unique structural attributes of this compound can be summarized as follows:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Methylated D-Glutamine | Specific chiral configuration |

| N-Methyl-L-Glutamine | Similar methylated amide group but L configuration | Different chiral configuration |

| N-Methyl-D-Asparagine | Methylated amide group with different side chain | Unique side chain structure |

| N-Methyl-D-Glutamic Acid | Oxidized form of H-N-Methyl-D-Glutamine | Different chemical properties due to oxidation |

Biological Activities

- Neurotransmission Modulation : this compound acts as a glutamate analog, potentially influencing glutamate receptor activity. This modulation can affect excitatory neurotransmission, which is critical in neurological conditions such as epilepsy and neurodegenerative diseases.

- Metabolic Processes : The compound may play a role in various metabolic pathways due to its structural similarity to glutamate, which is involved in amino acid metabolism and cellular signaling.

- Receptor Interactions : Research indicates that this compound interacts with several biological receptors and enzymes, suggesting its potential therapeutic applications. Studies are ongoing to elucidate these interactions and their implications for treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from excitotoxicity induced by excessive glutamate levels. The compound showed promise in reducing cell death in vitro, indicating its potential as a neuroprotective agent .

- Synthesis and Activity Correlation : Research focusing on the synthesis of various glutamine mimics, including this compound, revealed that structural modifications significantly affect their binding affinity to target proteins involved in neurotransmission. The findings suggest that fine-tuning the chemical structure can enhance biological activity .

- Transport Mechanism Studies : Investigations into amino acid transporters have shown that this compound can be effectively transported across cell membranes via System N transporters (SNAT3 and SNAT5). This transport mechanism is crucial for its bioavailability and subsequent biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.